molecular formula C9H7BrN2O B1394158 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 845751-70-4

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1394158
CAS No.: 845751-70-4
M. Wt: 239.07 g/mol
InChI Key: NSLRTSWDWSKOIE-UHFFFAOYSA-N
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Description

Mechanism of Action

The bromine atom in the 7th position and the aldehyde group in the 3rd position could potentially react with various biological targets. The bromine atom could form a halogen bond with a protein, while the aldehyde group could form a covalent bond with an amino acid residue in a protein. The methyl group in the 2nd position could potentially increase the lipophilicity of the compound, which could affect its pharmacokinetics .

The compound’s interaction with its targets could lead to changes in the activity of the targets, which could affect various biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .

The compound’s pharmacokinetics would be influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound’s lipophilicity, size, and charge could affect its absorption and distribution. Its metabolism could be affected by various enzymes, and its excretion could be influenced by its size and polarity .

The compound’s action could result in various molecular and cellular effects, depending on the specific targets and pathways affected. These effects could include changes in signal transduction, gene expression, or cell function .

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific conditions of the biological system .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the activity of the enzymes, leading to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites. This inhibition can result in the accumulation of specific proteins within the cell, altering cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions but can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy and changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the reaction of 2-methylindazole with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3rd position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts for Suzuki coupling, copper catalysts for Buchwald-Hartwig amination

Major Products Formed:

Comparison with Similar Compounds

Comparison: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromo-2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRTSWDWSKOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676669
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845751-70-4
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-methyl-2H-indazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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